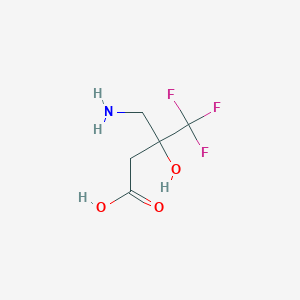
3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-hydroxy-3-(trifluoromethyl)butanoic acid.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods: Industrial production of 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group in 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism by which 4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid exerts its effects depends on its interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino and hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Amino-3-hydroxybutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-3-(trifluoromethyl)butanoic acid:
4-Amino-3-hydroxybenzoic acid: Contains a benzene ring instead of a butanoic acid backbone, leading to different chemical behavior.
Uniqueness: 4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H8F3NO3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11) |
Clé InChI |
XFKCTRPAIFFYRO-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CN)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
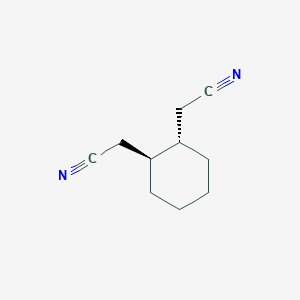
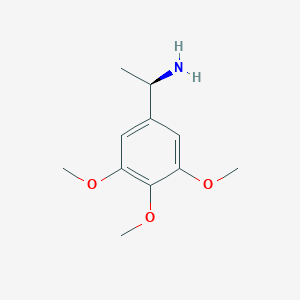
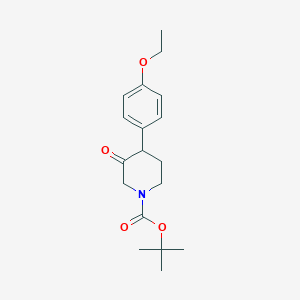
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
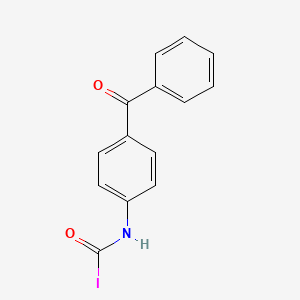
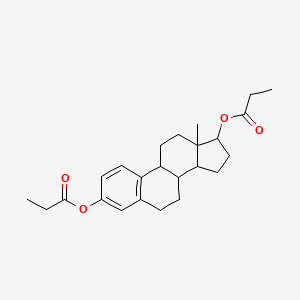
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
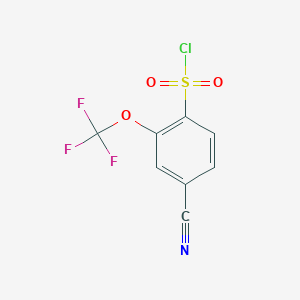
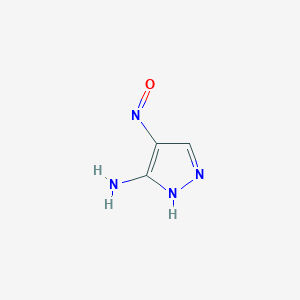
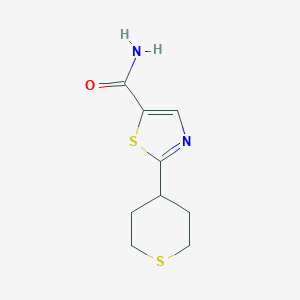
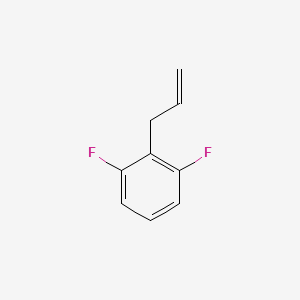
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)
